molecular formula C16H10N2O2 B2467089 3-((1,3-Dioxoisoindolin-2-yl)methyl)benzonitrile CAS No. 62898-68-4

3-((1,3-Dioxoisoindolin-2-yl)methyl)benzonitrile

Cat. No. B2467089
CAS RN: 62898-68-4
M. Wt: 262.268
InChI Key: YKOCZNWBQFLQKY-UHFFFAOYSA-N
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Description

3-((1,3-Dioxoisoindolin-2-yl)methyl)benzonitrile, also known as DIM-C-pPhOCH3, is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases. This compound was first synthesized and reported by researchers at the University of Kansas in 2006. Since then, there has been significant interest in studying the mechanism of action and potential applications of this compound.

Scientific Research Applications

1. Application in Cardiovascular Research

  • Summary of Application : This compound, also known as Lapdesf-4c, has been studied for its effects on vascular endothelium, a layer of cells lining the lumen of blood vessels. It’s particularly relevant to conditions characterized by endothelial dysfunction (ED), such as sickle cell anemia .
  • Methods of Application : The study involved vascular reactivity experiments using aortic rings from male Wistar rats. The effects of Lapdesf-4c were evaluated in the presence and absence of endothelium .
  • Results : Lapdesf-4c induced vasodilation with an average of EMax values of 101.8 ± 3.33% and 111.8 ± 3.21%. It was found to exhibit NO-dependent mechanisms and was able to prevent angiotensin-induced ED .

2. Application in Organic Synthesis

  • Summary of Application : N-isoindoline-1,3-dione heterocycles, which include “3-((1,3-Dioxoisoindolin-2-yl)methyl)benzonitrile”, have been used in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
  • Methods of Application : Various synthetic strategies have been employed to access N-isoindoline-1,3-diones derivatives. One common approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative .
  • Results : This review paper provides a comprehensive overview of recent advancements in the synthesis, reactivity, and applications of N-isoindoline-1,3-dione heterocycles .

3. Application in Antiviral and Anticonvulsant Agents

  • Summary of Application : Compounds similar to “3-((1,3-Dioxoisoindolin-2-yl)methyl)benzonitrile” have been reported as anticonvulsant and antiviral agents .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The outcomes of these applications were not specified in the source .

4. Application in Electrophilic Reagent Synthesis

  • Summary of Application : An efficient synthesis of the electrophilic reagent, - (1,3-dioxoisoindolin-2-yl)‑diethyl phosphorothioate (SDDP) is described .
  • Methods of Application : The synthetic applications of SDDP wherein the transfer of the SP (O) (OEt) moiety occurs were investigated .
  • Results : The outcomes of these applications were not specified in the source .

5. Application in Antioxidant Research

  • Summary of Application : Compounds similar to “3-((1,3-Dioxoisoindolin-2-yl)methyl)benzonitrile” have been reported as antioxidants, which help prevent oxidative-stress-related illnesses like cancer and inflammation .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The outcomes of these applications were not specified in the source .

6. Application in Anticancer Research

  • Summary of Application : Phthalimide-based compounds, which include “3-((1,3-Dioxoisoindolin-2-yl)methyl)benzonitrile”, have been reported as anticancer agents .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The outcomes of these applications were not specified in the source .

properties

IUPAC Name

3-[(1,3-dioxoisoindol-2-yl)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O2/c17-9-11-4-3-5-12(8-11)10-18-15(19)13-6-1-2-7-14(13)16(18)20/h1-8H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKOCZNWBQFLQKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC(=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((1,3-Dioxoisoindolin-2-yl)methyl)benzonitrile

Synthesis routes and methods

Procedure details

A solution of 3-cyanobenzyl chloride (13.3 g) in N,N-dimethylformamide (30 ml) was added dropwise to a suspension of potassium phthalimide (15.9 g) in N,N-dimethylformamide (160 ml) at ambient temperature under stirring and the resultant mixture was stirred for 12 hours at ambient temperature. The reaction mixture was poured into water and the precipitate was collected by filtration. The precipitate was dissolved in a mixture of ethyl acetate and tetrahydrofuran and the resultant solution was washed with brine and dried over magnesium sulfate. The solvent was concentrated in vacuo and the precipitate was collected by filtration to give N-(3-cyanobenzyl)phthalimide (17.1 g).
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
15.9 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Citations

For This Compound
1
Citations
CC Fanta, KJ Tlusty, SE Pauley, AL Johnson… - …, 2022 - Wiley Online Library
Organic isothiocyanates (ITCs) are a class of anticancer agents which naturally result from the enzymatic degradation of glucosinolates produced by Brassica vegetables. Previous …

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